Structure of 7-(3-bromopropoxy)-2(1H)-quinolinone
Structure of 7-(3-bromopropoxy)-2(1H)-quinolinone
An In-Depth Technical Guide to the Structure, Synthesis, and Characterization of 7-(3-bromopropoxy)-2(1H)-quinolinone
Abstract
The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] This technical guide provides a comprehensive examination of a key derivative, 7-(3-bromopropoxy)-2(1H)-quinolinone. We will delve into its detailed molecular structure, elucidation through modern spectroscopic techniques, principal synthetic pathways with mechanistic insights, and its critical role as a versatile intermediate in drug discovery and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking an in-depth understanding of this important building block.
Molecular Structure and Physicochemical Properties
7-(3-bromopropoxy)-2(1H)-quinolinone is a bicyclic heterocyclic compound featuring a quinolinone core substituted at the 7-position with a flexible three-carbon linker terminating in a reactive bromine atom. This combination of a biologically relevant scaffold and a functionalized alkyl chain makes it a highly valuable synthon.
The core structure is a 2-quinolinone, also known as a carbostyril, which exists predominantly in the lactam form rather than its lactim tautomer.[2][3] The 7-position substituent is an ether-linked bromopropoxy group, providing a key site for further chemical modification via nucleophilic substitution.
Caption: Chemical structure of 7-(3-bromopropoxy)-2(1H)-quinolinone.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1076199-59-1 | [4][5] |
| Molecular Formula | C₁₂H₁₂BrNO₂ | [4] |
| Molecular Weight | 282.13 g/mol | [4] |
| IUPAC Name | 7-(3-bromopropoxy)quinolin-2(1H)-one |
| Appearance | Off-White Solid |[4] |
Synthesis and Mechanistic Insights
The most direct and industrially relevant synthesis of 7-(3-bromopropoxy)-2(1H)-quinolinone is achieved via a Williamson ether synthesis. This reaction involves the O-alkylation of the precursor 7-hydroxy-2(1H)-quinolinone with a suitable three-carbon electrophile, typically 1,3-dibromopropane.
Synthesis of the 7-Hydroxy-2(1H)-quinolinone Precursor
The key starting material, 7-hydroxy-2(1H)-quinolinone, can be efficiently prepared through the oxidation of its more accessible 3,4-dihydro counterpart.[6] A modern and high-yield approach utilizes 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) as an oxidizing agent to introduce the C3-C4 double bond, aromatizing the heterocyclic ring.[7]
Core Directive: O-Alkylation
The central synthetic step is the nucleophilic attack of the 7-phenoxide ion on 1,3-dibromopropane.
Causality Behind Experimental Choices:
-
Base: A mild base such as potassium carbonate (K₂CO₃) is employed. Its primary function is to deprotonate the phenolic hydroxyl group at the 7-position, which is significantly more acidic than the lactam N-H proton. This ensures high regioselectivity for O-alkylation over N-alkylation.[8]
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is optimal. These solvents effectively solvate the potassium cation, leaving the phenoxide nucleophile highly reactive, thereby facilitating the Sₙ2 reaction.
-
Reagent Stoichiometry: An excess of 1,3-dibromopropane is typically used. This statistical control minimizes the formation of the dimeric by-product, where a single 7-hydroxy-2(1H)-quinolinone molecule reacts at both ends of the dibromoalkane.
Caption: Synthetic workflow for 7-(3-bromopropoxy)-2(1H)-quinolinone.
Experimental Protocol: Synthesis
Self-Validating System: This protocol includes in-process checks (TLC) and a purification step (recrystallization) to ensure the isolation of a high-purity final product, validated by spectroscopic analysis.
-
Reaction Setup: To a solution of 7-hydroxy-2(1H)-quinolinone (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq) and 1,3-dibromopropane (3.0 eq).
-
Reaction Execution: Heat the mixture to 60-70 °C and stir under an inert atmosphere (N₂ or Ar).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove inorganic salts and residual DMF.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure 7-(3-bromopropoxy)-2(1H)-quinolinone as an off-white solid.
Spectroscopic Characterization and Structural Elucidation
The definitive confirmation of the structure of 7-(3-bromopropoxy)-2(1H)-quinolinone relies on a combination of spectroscopic methods. The following data are predicted based on established values for quinolinone scaffolds and standard chemical shift theory.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: This technique is crucial for identifying the arrangement of protons in the molecule. The spectrum will clearly show signals for the aromatic protons, the vinyl protons of the lactam ring, and the three distinct methylene groups of the bromopropoxy chain.
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~11.6 | broad s | 1H | NH -1 | Labile proton of the lactam amide. |
| ~7.85 | d | 1H | H -4 | Vinyl proton α to the carbonyl, coupled to H-3. |
| ~7.70 | d | 1H | H -5 | Aromatic proton ortho to the lactam fusion, coupled to H-6. |
| ~7.00 | dd | 1H | H -6 | Aromatic proton coupled to both H-5 and H-8. |
| ~6.95 | d | 1H | H -8 | Aromatic proton ortho to the ether linkage. |
| ~6.45 | d | 1H | H -3 | Vinyl proton β to the carbonyl, coupled to H-4. |
| ~4.20 | t | 2H | O-CH₂ -CH₂-CH₂-Br | Methylene group attached to the electron-withdrawing ether oxygen. |
| ~3.70 | t | 2H | O-CH₂-CH₂-CH₂ -Br | Methylene group attached to the electron-withdrawing bromine atom. |
| ~2.30 | p | 2H | O-CH₂-CH₂ -CH₂-Br | Central methylene group, appearing as a pentet due to coupling with adjacent CH₂ groups. |
¹³C NMR: This provides a map of the carbon skeleton. The number of distinct signals will confirm the 12 unique carbon atoms in the structure.
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~162.0 | C =O (C-2) | Carbonyl carbon of the lactam. |
| ~160.5 | C -7 | Aromatic carbon directly attached to the ether oxygen. |
| ~141.0 | C -8a | Aromatic quaternary carbon at the ring junction. |
| ~139.5 | C -4 | Vinyl carbon α to the carbonyl. |
| ~128.0 | C -5 | Aromatic CH carbon. |
| ~122.0 | C -4a | Aromatic quaternary carbon at the ring junction. |
| ~116.0 | C -3 | Vinyl carbon β to the carbonyl. |
| ~114.5 | C -6 | Aromatic CH carbon. |
| ~102.0 | C -8 | Aromatic CH carbon, shifted upfield by the adjacent ether. |
| ~67.0 | O -CH₂ | Carbon of the methylene group attached to the ether oxygen. |
| ~32.5 | CH₂-Br | Carbon of the methylene group attached to bromine. |
| ~31.0 | -CH₂-C H₂-CH₂- | Central carbon of the propoxy chain. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the key functional groups present in the molecule.
Table 4: Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic/Vinyl C-H |
| 2950-2850 | C-H Stretch | Aliphatic C-H |
| ~1660 | C=O Stretch | Lactam Carbonyl |
| 1620-1580 | C=C Stretch | Aromatic & Vinyl C=C |
| ~1240 | C-O Stretch | Aryl-Alkyl Ether |
| ~650 | C-Br Stretch | Alkyl Bromide |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.
-
Molecular Ion (M⁺): The spectrum will show a characteristic pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). These peaks will appear at m/z 281 and 283 with an approximate 1:1 intensity ratio, which is a definitive signature for a monobrominated compound.
-
Key Fragmentation: A likely fragmentation pathway is the loss of the bromopropyl radical (•C₃H₆Br) or cleavage of the ether bond, providing further structural confirmation.
Relevance in Drug Discovery and Development
7-(3-bromopropoxy)-2(1H)-quinolinone is not an end-product therapeutic itself but rather a high-value building block for the synthesis of complex active pharmaceutical ingredients (APIs). The quinolinone core is a well-established pharmacophore, while the bromopropoxy tail serves as a reactive handle for introducing other molecular fragments.
Authoritative Grounding: The significance of this structural class is underscored by its use in synthesizing next-generation antipsychotic drugs. For instance:
-
Aripiprazole Analogs: The 3,4-dihydro version of the butoxy analog, 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone, is a documented key intermediate in the synthesis of Aripiprazole, a widely used atypical antipsychotic.[11][12]
-
Brexpiprazole Synthesis: The direct unsaturated analog, 7-(4-bromobutoxy)-2(1H)-quinolinone, is a crucial intermediate for Brexpiprazole (Rexulti®), another major antipsychotic agent.[13]
This establishes 7-(3-bromopropoxy)-2(1H)-quinolinone as a strategic synthon for:
-
Lead Optimization: Synthesizing novel analogs of existing drugs like Brexpiprazole to explore structure-activity relationships (SAR).
-
New Chemical Entities: Using the quinolinone scaffold as a starting point for entirely new drug discovery programs targeting a range of biological endpoints, including anticancer and antimicrobial activities.[14][15][16]
-
PROTACs and Chemical Probes: The terminal bromide allows for facile linkage to other ligands or functional moieties, making it suitable for the development of targeted protein degraders or chemical biology tools.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. researchgate.net [researchgate.net]
- 4. 7-(3-Bromopropoxy)-quinoline-2(1H)-one_其他_德威钠 [gbwol.com]
- 5. 7-(3-BROMOPROPOXY)-QUINOLINE-2(1H)-ONE | 1076199-59-1 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. arborpharmchem.com [arborpharmchem.com]
- 13. WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives - Google Patents [patents.google.com]
- 14. tandfonline.com [tandfonline.com]
- 15. benthamdirect.com [benthamdirect.com]
- 16. benthamscience.com [benthamscience.com]
